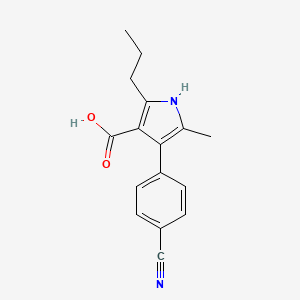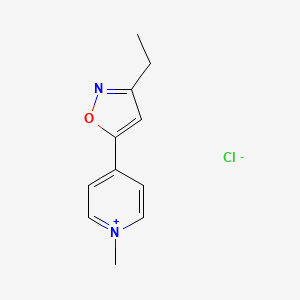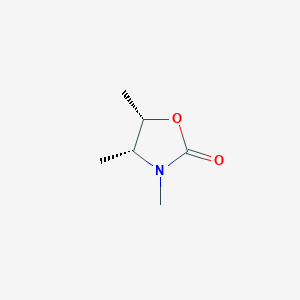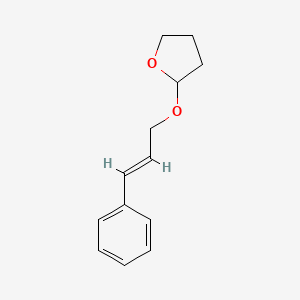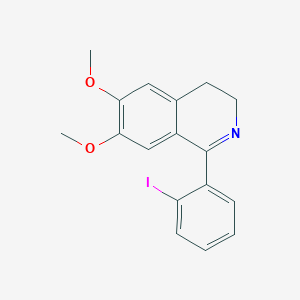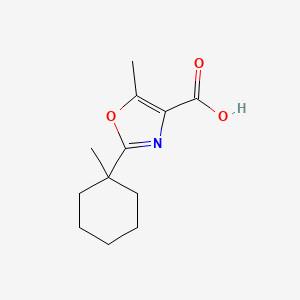
5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and can be facilitated by the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of flow chemistry techniques, which allow for continuous synthesis and improved safety profiles. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidation of oxazolines to oxazoles under flow conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or oxygen gas.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the formation of biofilms by interfering with the signaling pathways of bacteria such as Staphylococcus aureus . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate:
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds have been studied for their antibacterial potential.
Uniqueness
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit biofilm formation and its potential anticancer properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89724-33-4 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-7H2,1-2H3,(H,14,15) |
Clé InChI |
QETQOVGQOIEHNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2(CCCCC2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


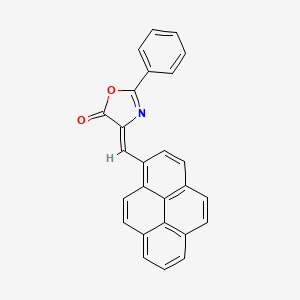
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
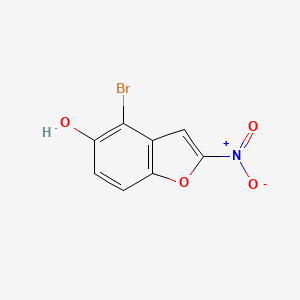
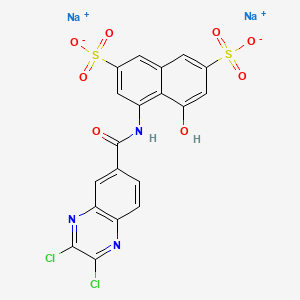
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
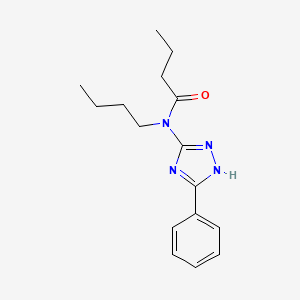
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
